molecular formula C20H19N3O B11564549 2-[(4-Methylphenyl)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

2-[(4-Methylphenyl)amino]-N'-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11564549
M. Wt: 317.4 g/mol
InChI Key: WFSRNXKPCNBFAL-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring and a hydrazide functional group. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide typically involves the condensation of 4-methylphenylamine with naphthaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. This method ensures high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(4-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide
  • 2-[(4-Bromophenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-[(4-Methylphenyl)amino]-N’-[(E)-(naphthalen-1-YL)methylidene]acetohydrazide lies in its specific substituents, which influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its hydrophobic interactions, making it a valuable compound for studying hydrophobic effects in biological systems.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-(4-methylanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H19N3O/c1-15-9-11-18(12-10-15)21-14-20(24)23-22-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-13,21H,14H2,1H3,(H,23,24)/b22-13+

InChI Key

WFSRNXKPCNBFAL-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.